CID 70253

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sepiolite Applications

CID 70253 is associated with Sepiolite , a hydrated magnesium silicate . Sepiolite has several applications in scientific research:

Absorbents: Sepiolite can be used as an absorbent due to its high absorption capacity . This makes it useful in various fields such as environmental science for cleaning up spills or in chemical processes where absorption of certain substances is required.

Catalytic Systems: Sepiolite’s properties make it suitable for use in catalytic systems . It can act as a support for catalysts in various chemical reactions.

Wastewater Treatment: Due to its high absorption capacity and good rheological behavior, sepiolite can be used in wastewater treatment processes . It can help in the removal of pollutants from wastewater.

Antibody Production

CID 70253 is also associated with the production of antibodies . These antibodies can be used in various biological research and medical applications:

Western Blot (WB): The antibodies associated with CID 70253 can be used in Western Blot (WB) applications . WB is a widely used analytical technique used to detect specific proteins in a sample.

Immunohistochemistry (IHC): The antibodies can also be used in Immunohistochemistry (IHC) applications . IHC is a technique used in pathology to detect antigens in cells of a tissue section.

Enzyme-Linked Immunosorbent Assay (ELISA): The antibodies can be used in ELISA applications . ELISA is a common laboratory technique which is used to measure the concentration of an antigen in a sample.

Mécanisme D'action

Target of Action

CID 70253, also known as Zoledronic acid, is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, Zoledronic acid prevents the breakdown of bone and is therefore used to treat and prevent multiple forms of osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone .

Mode of Action

Zoledronic acid works by binding to hydroxyapatite, a component found in bones . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption and turnover . As a result, it helps to maintain or increase bone density and strength .

Biochemical Pathways

Zoledronic acid affects the biochemical pathway of bone resorption. It inhibits the farnesyl pyrophosphate synthase enzyme in the mevalonate pathway, which is crucial for the function of osteoclasts . By disrupting this pathway, Zoledronic acid prevents the formation, function, and survival of osteoclasts, thereby reducing bone resorption .

Pharmacokinetics

Zoledronic acid exhibits linear pharmacokinetics and is administered intravenously . It has a large volume of distribution, indicating extensive tissue penetration . After administration, it is rapidly distributed to bone and then slowly released back into the systemic circulation . The terminal elimination half-life is approximately 146 hours . The major route of elimination of Zoledronic acid is through the kidney, primarily as unchanged drug .

Result of Action

The action of Zoledronic acid results in a decrease in bone turnover and an increase in bone mineral density . This can reduce the risk of fractures in conditions such as osteoporosis and can help to manage bone pain and prevent skeletal complications in conditions such as bone metastases and multiple myeloma .

Action Environment

The action of Zoledronic acid can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the patient’s renal function, as the drug is primarily eliminated through the kidneys . Additionally, the drug’s efficacy can be influenced by the patient’s calcium and vitamin D status, as adequate levels of these nutrients are important for bone health . Therefore, it is often recommended that patients receiving Zoledronic acid also receive supplemental calcium and vitamin D if dietary intake is inadequate .

Propriétés

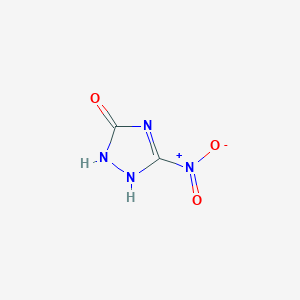

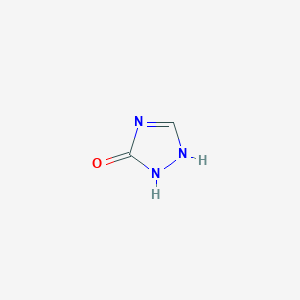

IUPAC Name |

1,2-dihydro-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 70253 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid](/img/structure/B7763682.png)

![2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid](/img/structure/B7763720.png)